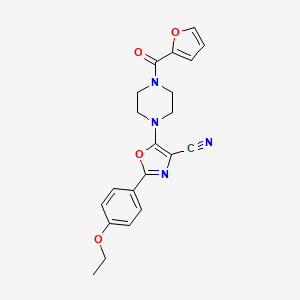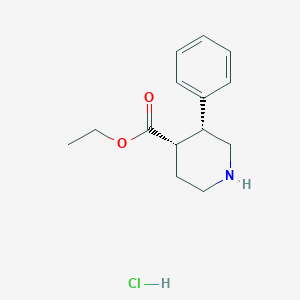
Chlorhydrate de cis-éthyl 3-phénylpiperidine-4-carboxylate
Vue d'ensemble
Description
cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H20ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Applications De Recherche Scientifique
Chemistry: cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various piperidine derivatives, which are important in medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may be used in assays to investigate enzyme interactions or receptor binding.
Medicine: The compound has potential applications in the development of pharmaceuticals. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: In the industrial sector, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
- Piperidines are essential synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals and alkaloids .
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can impact cell growth and survival. Furthermore, this compound can alter the expression of specific genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cytotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding the dosage-dependent effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, it can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and lipid metabolism, thereby affecting metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride within cells can influence its biological activity and function .
Subcellular Localization
The subcellular localization of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, metabolic processes, or protein synthesis. The subcellular localization of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can also influence its interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of ethyl 3-phenylpiperidine-4-carboxylate with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction is usually performed in an organic solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods: In an industrial setting, the production of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride may involve large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are optimized for yield and purity. The product is then purified using techniques such as recrystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
Ethyl 3-phenylpiperidine-4-carboxylate: A closely related compound without the hydrochloride group.
cis-3-Phenylpiperidine-4-carboxylic acid: Another derivative of piperidine with similar structural features.
trans-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: The trans isomer of the compound, differing in the spatial arrangement of atoms.
Uniqueness: cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the hydrochloride group also affects its solubility and stability, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
ethyl (3R,4S)-3-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H/t12-,13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBLWBHPDETJV-QNTKWALQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC[C@H]1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)
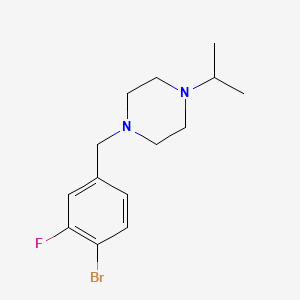

![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)
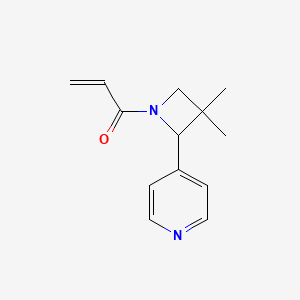
![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2531345.png)

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)
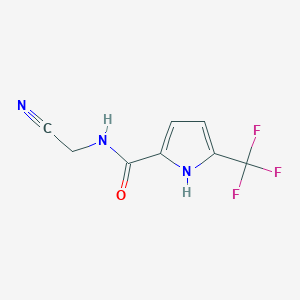
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)
